2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Description
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-15(22)18-16(20-19-10)23-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,21)(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKJTLDBIWMQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides serve as precursors for triazine formation. For example, 6-methyl-5-oxo-2H-1,2,4-triazine-3-thiol can be synthesized via cyclization of methyl-substituted thiosemicarbazide with diketones or keto esters. A representative protocol involves:
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Reacting methyl hydrazinecarbimidothioate with ethyl acetoacetate in ethanol under reflux (12 h).
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Acidifying the mixture with HCl to precipitate the thiol intermediate.
Key Data :
| Reactant 1 | Reactant 2 | Conditions | Yield (%) |
|---|---|---|---|
| Methyl hydrazinecarbimidothioate | Ethyl acetoacetate | Ethanol, reflux | 78 |
Oxidative Cyclization
Alternative routes employ oxidative cyclization of thiourea derivatives. For instance, N-methylthiourea reacts with α-ketoglutaric acid in the presence of iodine (I₂) as an oxidant, yielding the triazinone core.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 85 |
| NaH | THF | 60 | 8 | 72 |
Coupling with 1-Naphthylamine
The intermediate acetamide is coupled with 1-naphthylamine using carbodiimide-mediated activation (e.g., EDC/HOBt):
Reaction Metrics :
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 25 | 88 |
| DCC/DMAP | THF | 40 | 75 |
One-Pot Sequential Synthesis
Recent advancements favor one-pot methodologies to reduce purification steps. A sequential approach involves:
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In situ generation of 6-methyl-5-oxo-2H-1,2,4-triazine-3-thiol from methylthiosemicarbazide and ethyl acetoacetate.
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Direct alkylation with chloroacetamide without isolating the thiol intermediate.
Advantages :
-
Total reaction time: 10 h (vs. 18 h for stepwise synthesis).
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Overall yield improvement: 76% → 82%.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity, with retention time = 6.7 min.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides for nucleophilic substitution and acids or bases for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its triazine ring can participate in various chemical reactions, making it versatile for organic synthesis.
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity:
Preliminary studies suggest that compounds with triazine structures often demonstrate antimicrobial properties. The sulfanyl group may enhance effectiveness against bacterial strains.
Antitumor Activity:
Triazine derivatives have shown potential antitumor effects. For instance, similar compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM . The presence of the naphthyl moiety is believed to contribute significantly to anticancer activity .
Mechanism of Action:
The mechanism involves interactions with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate these interactions further.
Drug Discovery
Due to its unique structure, this compound could be explored as a lead compound in drug discovery, particularly in targeting specific biological pathways associated with diseases like cancer and bacterial infections.
| Activity Type | Assessed Cell Lines | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | Not specified | Inhibition of bacterial growth |
| Antitumor | HCT-116, HeLa | <100 | Induction of apoptosis |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of triazine derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in HCT-116 and HeLa cells . Morphological changes consistent with apoptosis were observed upon treatment.
Case Study 2: Antimicrobial Evaluation
In a separate study focusing on antimicrobial properties, derivatives of triazine were tested against various bacterial strains. The results demonstrated that certain modifications to the triazine structure enhanced antimicrobial efficacy, suggesting that similar modifications to the compound could yield improved activity against resistant strains .
Mechanism of Action
The mechanism by which 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine ring and naphthalene moiety can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Triazinone vs. Triazole Derivatives
- Target Compound: The 1,2,4-triazinone core (C=O at position 5) enables hydrogen bonding with biological targets.
- Triazole Analogs: Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (a) replace triazinone with a 1,2,3-triazole.
Oxadiazole Derivatives
- N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): The oxadiazole ring enhances electron-withdrawing properties, influencing enzyme inhibition (e.g., α-glucosidase IC₅₀ = 49.71 µM for compound 8q). The triazinone in the target compound may offer superior hydrogen-bonding for target engagement .
Substituent Effects on Acetamide Nitrogen
Biological Activity
The compound 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide is a derivative of triazine and has garnered attention due to its potential biological activities. This article explores its pharmacological properties, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a naphthalene moiety and a triazine ring, which are known to influence its biological properties.
Antimicrobial Activity
Preliminary studies indicate that compounds with triazine structures often exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its effectiveness against various bacterial strains.
Antitumor Activity
Research has shown that triazine derivatives can possess antitumor activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. The triazine ring may facilitate binding to enzymes or receptors involved in cell proliferation and apoptosis.
Inhibition Studies
In vitro studies have suggested that the compound can inhibit key enzymes associated with cancer progression:
- BACE1 Inhibition : IC50 value of 0.542 ± 0.099 μM indicates potential for Alzheimer's disease treatment by reducing amyloid-beta aggregation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the naphthalene and triazine rings significantly affect the biological efficacy of the compound:
- Naphthalene Substituents : Electron-donating groups enhance activity.
- Triazine Modifications : The position and nature of substituents on the triazine ring influence both potency and selectivity against various biological targets.
Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of related triazine compounds in animal models of Alzheimer’s disease. The findings indicated that these compounds improved cognitive function and reduced neuroinflammation markers .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds against multi-drug resistant bacterial strains. Results showed significant inhibition rates comparable to standard antibiotics .
Q & A
Basic: What are the key synthetic steps for 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazinone core via cyclization of thiourea derivatives under acidic conditions.
- Step 2: Introduction of the sulfanyl group through nucleophilic substitution using thiol-containing intermediates.
- Step 3: Coupling the triazinone moiety with naphthyl acetamide via amide bond formation, often employing carbodiimide-based coupling reagents.
- Optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while catalysts like Zeolite (Y-H) improve yields .
Basic: Which analytical techniques confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates the sulfanyl group (δ ~2.5–3.5 ppm for S-CH2) and naphthyl aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., m/z 398.45 for C23H22N4O3) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide and triazine functionalities .
Advanced: How can synthetic yield be optimized using statistical experimental design?
- Factorial Design: Screen variables (temperature, solvent, catalyst concentration) to identify critical parameters. For example, Zeolite (Y-H) at 0.01 M in pyridine increases yield by 20% .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., reflux time vs. temperature) to pinpoint optimal conditions (e.g., 150°C for 5 hours) .
- Process Control: Automated platforms (e.g., continuous flow reactors) ensure reproducibility and reduce side reactions .
Advanced: How to resolve contradictions in reported biological activity data?
- Cross-Validation: Combine in vitro (e.g., cell viability assays) and in vivo (e.g., murine models) studies to assess dose-response consistency .
- Structural Analog Comparison: Compare with analogs like N-[1-[3-(4-Ethoxyphenyl)-5-Oxo-Triazole]-Ethyl]Acetamide, which lacks the naphthyl group, to isolate functional group contributions .
- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects that may skew data .
Advanced: What methods elucidate interactions with biological targets?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., EGFR) with KD values .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
- Molecular Dynamics Simulations: Predict binding poses of the naphthyl group in hydrophobic pockets of enzymes .
Basic: Which structural features govern reactivity and stability?
- Triazinone Core: The 5-oxo group participates in hydrogen bonding with biological targets .
- Sulfanyl Bridge: Enhances nucleophilicity and metal coordination potential .
- Naphthyl Acetamide: Improves lipophilicity and π-π stacking with aromatic residues in proteins .
Advanced: How do computational methods predict mechanism of action?
- Quantum Chemical Calculations: Map reaction pathways for triazinone formation using density functional theory (DFT) .
- Pharmacophore Modeling: Identify essential pharmacophoric features (e.g., hydrogen bond acceptors) using software like Schrödinger .
- ADMET Prediction: Tools like SwissADME assess bioavailability and metabolic stability .
Basic: What are the solubility and stability profiles under varying conditions?
- Solubility: Poor aqueous solubility (logP ~3.5) due to the naphthyl group; use DMSO or PEG-400 for in vitro studies .
- Stability: Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .
Advanced: How to design pharmacokinetic studies for this compound?
- In Vitro Assays: Cytochrome P450 inhibition assays (e.g., CYP3A4) to predict drug-drug interactions .
- In Vivo ADME: Radiolabeled tracer studies in rodents to track absorption/distribution (e.g., 14C-labeled acetamide) .
- Microsomal Stability Tests: Incubate with liver microsomes to estimate metabolic half-life .
Advanced: What in silico strategies validate enzyme interactions?
- Docking Studies: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., in kinases) .
- Free Energy Perturbation (FEP): Calculate binding affinity changes for methyl-substituted triazine analogs .
- Machine Learning: Train models on bioactivity datasets to predict novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
